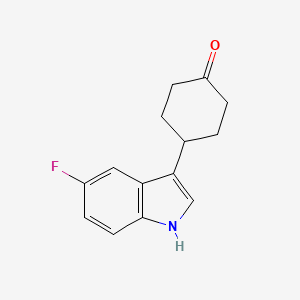

4-(5-Fluoro-1H-indol-3-YL)cyclohexanone

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

185383-64-6 |

|---|---|

分子式 |

C14H14FNO |

分子量 |

231.26 g/mol |

IUPAC 名称 |

4-(5-fluoro-1H-indol-3-yl)cyclohexan-1-one |

InChI |

InChI=1S/C14H14FNO/c15-10-3-6-14-12(7-10)13(8-16-14)9-1-4-11(17)5-2-9/h3,6-9,16H,1-2,4-5H2 |

InChI 键 |

PFOCHMMKUKXCFN-UHFFFAOYSA-N |

规范 SMILES |

C1CC(=O)CCC1C2=CNC3=C2C=C(C=C3)F |

产品来源 |

United States |

Synthetic Methodologies for 4 5 Fluoro 1h Indol 3 Yl Cyclohexanone

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis of 4-(5-fluoro-1H-indol-3-yl)cyclohexanone reveals two primary strategic disconnections. These disconnections simplify the target molecule into more readily available or synthetically accessible starting materials.

Disconnection 1 (C-C Bond): The most intuitive disconnection is at the carbon-carbon bond between the C3 position of the indole (B1671886) ring and the C4 position of the cyclohexanone (B45756) ring. This approach simplifies the molecule into a 5-fluoro-1H-indole synthon and a cyclohexanone synthon. In a synthetic context, this translates to reacting a nucleophilic 5-fluoroindole (B109304) derivative with an electrophilic cyclohexanone derivative, such as 4-halocyclohexanone or cyclohexenone.

Disconnection 2 (Indole Ring Formation): A more convergent approach involves disconnecting the bonds that form the indole ring itself, a strategy central to the Fischer indole synthesis. wikipedia.org This method breaks down the target structure into 4-fluorophenylhydrazine and 1,4-cyclohexanedione (B43130). The subsequent reaction between these two precursors under acidic conditions constructs the indole ring and the C-C bond to the cyclohexane (B81311) moiety in a single cascade.

These two primary disconnection strategies form the basis for the main synthetic routes discussed in the following sections.

Synthesis of the 5-Fluoro-1H-indole Precursor

For synthetic routes requiring a pre-formed indole nucleus, the synthesis of 5-fluoro-1H-indole is a critical preliminary step. This precursor is a known compound (CAS Number 399-52-0) and can be prepared through various established methods, often starting from commercially available fluorinated anilines. ossila.com

One common approach involves the functionalization of 4-fluoroaniline. For instance, a robust five-step preparation starting from 4-chloro-3-fluoroaniline (B146274) has been demonstrated for a related indole structure, highlighting the multi-step nature often required to build functionalized indoles. acs.org Another route may involve the cyclization of suitable precursors derived from 3-fluorotoluene. researchgate.net The choice of method depends on the desired scale, purity requirements, and available starting materials.

Table 1: Properties of 5-Fluoro-1H-indole

| Property | Value |

|---|---|

| CAS Number | 399-52-0 |

| Chemical Formula | C₈H₆FN |

| Molecular Weight | 135.14 g/mol |

| Appearance | Off-white to pale beige powder |

| Melting Point | 45 °C – 48 °C |

Data sourced from Ossila Ltd. ossila.com

Synthesis of the Cyclohexanone Precursor

The synthesis of substituted cyclohexanones can be achieved through various methods, including:

Diels-Alder Reactions: This cycloaddition reaction can be used to construct highly functionalized cyclohexene (B86901) rings, which can then be converted to cyclohexanones. For example, the reaction of Danishefsly's diene with a suitable dienophile yields a functionalized cyclohexene that can be desilylated to furnish a cyclohexanone. mdpi.com

Aldol (B89426) Condensation: Base-catalyzed aldol condensation reactions, for instance between two molecules of acetone, can lead to the formation of cyclohexenone derivatives, which can be further modified. acs.org

Tandem Catalysis: Convergent syntheses of substituted cycloalkanones can be achieved via tandem carbene and photoredox-catalyzed processes, which enable the construction of two contiguous C-C bonds in a formal [5+1] cycloaddition. nih.gov

These methods provide access to a diverse range of cyclohexanone derivatives that can serve as precursors for the final target molecule.

Convergent and Linear Synthetic Routes to the Core Structure

The assembly of this compound can be approached through either linear or convergent synthetic sequences.

Convergent Synthesis: A convergent route involves preparing the indole and cyclohexanone fragments (or their immediate precursors) separately and then combining them in a late-stage step. The Fischer indole synthesis is a prime example of a convergent strategy, as it combines the phenylhydrazine (B124118) and dione (B5365651) precursors to form the complex product in one main transformation. Convergent routes are generally more efficient for complex molecules.

The Fischer indole synthesis is a powerful and classic method for constructing indole rings. wikipedia.orgsharif.edu Discovered by Emil Fischer in 1883, this reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine and a ketone or aldehyde. wikipedia.orgyoutube.com

In the context of this compound, this approach utilizes 4-fluorophenylhydrazine and 1,4-cyclohexanedione as the starting materials.

Reaction Mechanism:

Hydrazone Formation: 4-fluorophenylhydrazine reacts with one of the carbonyl groups of 1,4-cyclohexanedione to form the corresponding phenylhydrazone.

Tautomerization: The hydrazone tautomerizes to its enamine form.

acs.orgacs.org-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a acs.orgacs.org-sigmatropic rearrangement, which forms a new carbon-carbon bond at the ortho position of the aromatic ring. youtube.com

Cyclization and Elimination: The resulting intermediate cyclizes, and subsequent elimination of an ammonia (B1221849) molecule leads to the formation of the aromatic indole ring, yielding the target compound.

This method is highly convergent and efficient for assembling the core structure. The reaction is typically catalyzed by Brønsted acids (e.g., H₂SO₄, HCl, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃). sharif.eduorganic-chemistry.org

Table 2: Typical Catalysts for Fischer Indole Synthesis

| Catalyst Type | Examples |

|---|---|

| Brønsted Acids | HCl, H₂SO₄, Polyphosphoric Acid (PPA), p-Toluenesulfonic Acid (p-TsOH) |

| Lewis Acids | Boron Trifluoride (BF₃), Zinc Chloride (ZnCl₂), Aluminum Chloride (AlCl₃) |

Modern synthetic chemistry offers palladium-catalyzed cross-coupling reactions as an alternative for forming indole structures. The Buchwald-Hartwig amination, for example, can be adapted to form the N-aryl bond of the indole precursor. A palladium-catalyzed variant of the Fischer indole synthesis involves the cross-coupling of aryl bromides and hydrazones, expanding the scope of the traditional method. wikipedia.org

Another relevant palladium-catalyzed approach is the direct C-H activation and coupling of a pre-formed indole with a cyclic enone. Research has demonstrated the palladium-catalyzed dehydrogenative cross-coupling of indoles with cyclohexenone to yield β-indolyl cyclic enones. nih.gov This strategy could be applied by reacting 5-fluoro-1H-indole with cyclohexenone. The resulting product, 4-(5-fluoro-1H-indol-3-yl)cyclohex-2-en-1-one, would then require a subsequent reduction of the carbon-carbon double bond to yield the final target molecule.

Condensation reactions provide a direct method for joining a pre-formed 5-fluoro-1H-indole ring with a cyclohexanone precursor. The electron-rich C3 position of the indole ring can act as a nucleophile, attacking an electrophilic center on the cyclohexanone ring.

A plausible route is the Friedel-Crafts-type alkylation of 5-fluoro-1H-indole with a suitably activated cyclohexanone derivative. For instance, reaction with 4-hydroxycyclohexanone (B83380) under acidic conditions could lead to dehydration and formation of the C-C bond.

Alternatively, aldol-type condensation reactions can be employed. While typically involving the reaction of an enolate with a carbonyl compound, related Michael additions can also be used. The reaction of 5-fluoro-1H-indole with cyclohexenone under appropriate catalytic conditions (acid or base) could form the desired 1,4-addition product. acs.org Heterogeneous catalysts, such as Mg/Al mixed oxides, have been shown to be effective in promoting aldol condensation reactions involving cyclohexanone, offering advantages in catalyst recovery and process efficiency. researchgate.net

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-Fluoro-1H-indole |

| Cyclohexanone |

| 4-Fluoroaniline |

| 4-Chloro-3-fluoroaniline |

| 3-Fluorotoluene |

| 1,4-Cyclohexanedione |

| 4-Halocyclohexanone |

| Cyclohexenone |

| Danishefsly's diene |

| Acetone |

| 4-Fluorophenylhydrazine |

| 4-Hydroxycyclohexanone |

Hydrogenation and Dehydrogenation Strategies for Cyclohexane Ring Manipulation

The manipulation of the cyclohexane ring is a critical aspect of synthesizing complex molecules containing this moiety. Hydrogenation and dehydrogenation are powerful strategies to introduce or remove unsaturation, thereby enabling the formation of various aromatic and aliphatic structures.

Dehydrogenation:

Dehydrogenation of a cyclohexanone ring can be a key step to form a phenol (B47542) or a substituted aromatic ring. This aromatization strategy is valuable because the cyclohexanone starting materials are often low-cost and stable. nih.gov Various catalytic systems have been developed to facilitate this transformation. For instance, transition metal catalysts, particularly those based on palladium (Pd), are effective for the aerobic dehydrogenation of cyclic hydrocarbons. nih.gov

In the context of synthesizing indole-substituted aromatics, a dehydrogenation-driven reaction can be employed. This approach might involve the condensation of a substituted cyclohexanone with an amine, followed by oxidative aromatization. nih.gov The process efficiently constructs diversely substituted aromatic compounds from cyclohexanone derivatives. nih.gov Catalysts for the dehydrogenation of cyclohexanones to the corresponding phenols include various supported and unsupported metal catalysts, with reaction conditions often involving elevated temperatures and sometimes the use of a hydrogen acceptor like ethylene. nih.govresearchgate.net

Hydrogenation:

Catalytic hydrogenation is a fundamental strategy for the stereoselective synthesis of substituted cyclohexanes. The choice of catalyst and reaction conditions can direct the facial selectivity of hydrogen addition to a double bond, allowing for the control of stereochemistry. nih.gov For example, in the synthesis of carbocyclic nucleosides containing a cyclopentane (B165970) ring (a related cycloalkane), a temporary macrocyclic tether was used to guide a facially selective hydrogenation, exclusively yielding the desired stereoisomer. nih.gov This principle of substrate-controlled hydrogenation can be applied to the synthesis of specific isomers of this compound, particularly if a precursor with an unsaturated cyclohexene ring is used. The selection of catalysts such as Palladium on carbon (Pd/C), Platinum oxide (PtO₂), or Rhodium catalysts can influence the stereochemical outcome of the hydrogenation.

Stereo- and Regioselective Synthesis Considerations

Achieving the desired stereo- and regiochemistry is paramount in the synthesis of specific isomers of this compound.

Stereoselectivity: The cyclohexane ring in the target molecule can exist in different conformations (e.g., chair, boat), and the indole substituent can be positioned in either an axial or equatorial position. If chiral centers are present or introduced, diastereomers and enantiomers become a consideration. A highly stereoselective reaction was reported for the synthesis of (±)-trans,trans-cyclohexane-1,2,4,5-tetraol, where the final stereochemistry was confirmed by NMR data comparison. mdpi.com As mentioned previously, guided hydrogenation is a powerful tool for achieving stereocontrol. nih.gov By introducing a directing group on the cyclohexene precursor, it is possible to force the hydrogen to add to a specific face of the double bond, leading to a single desired stereoisomer.

Regioselectivity: The primary regioselective challenge in the synthesis of this compound is ensuring the C-C bond forms between the C3 position of the 5-fluoroindole and the C4 position of the cyclohexanone ring. The Fischer indole synthesis is a classic method for forming the indole ring itself, which involves the reaction of a phenylhydrazine with an aldehyde or ketone. researchgate.net For coupling a pre-formed indole with a cyclohexanone derivative, Friedel-Crafts type reactions are often employed. The inherent nucleophilicity of the C3 position of indole makes it the most likely site of substitution. The choice of catalyst and reaction conditions is crucial to prevent side reactions, such as substitution at the N1 position or other carbon atoms of the indole ring.

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is essential for maximizing the yield and purity of the final product while ensuring the process is efficient and scalable. This involves systematically varying factors such as catalyst, solvent, temperature, and reaction time.

A factorial design approach can be used to efficiently optimize multiple reaction parameters simultaneously. rsc.org For instance, in a synthesis involving an indole scaffold, various Lewis and Brønsted acids were tested as catalysts. researchgate.net Indium(III) triflate (In(OTf)₃) was found to be superior to other catalysts like p-TsOH, H₂SO₄, FeCl₃, Sc(OTf)₃, or InCl₃, which resulted in low yields. researchgate.net The reaction temperature was also identified as a critical parameter, with 110 °C providing the best results in that specific synthesis. researchgate.net

The table below illustrates a hypothetical optimization study for a key coupling step in the synthesis of this compound, based on principles from related syntheses. researchgate.net

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | p-TsOH (10) | Toluene | 80 | 12 | 25 |

| 2 | FeCl₃ (10) | DCM | RT | 24 | 15 |

| 3 | In(OTf)₃ (5) | Dioxane | 80 | 12 | 65 |

| 4 | In(OTf)₃ (5) | Dioxane | 100 | 8 | 82 |

| 5 | In(OTf)₃ (5) | Dioxane | 110 | 6 | 91 |

| 6 | In(OTf)₃ (2) | Dioxane | 110 | 6 | 88 |

| 7 | None | Dioxane | 110 | 24 | <5 |

This table is interactive. Click on headers to sort.

This systematic approach demonstrates how adjusting the catalyst, temperature, and other variables can significantly enhance the reaction yield. researchgate.net

Analytical Characterization for Structural Confirmation (e.g., Spectroscopic Data Analysis)

Once synthesized, the structure of this compound must be unequivocally confirmed using a combination of analytical techniques. Spectroscopic methods are central to this process.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This technique provides information about the chemical environment of hydrogen atoms in the molecule. For the target compound, distinct signals would be expected for the protons on the indole ring and the cyclohexanone ring. The aromatic protons of the 5-fluoroindole moiety would appear in the downfield region (typically δ 6.5-8.0 ppm), with their splitting patterns influenced by the fluorine atom. nih.gov The N-H proton of the indole would likely appear as a broad singlet further downfield (δ > 8.0 ppm). The aliphatic protons on the cyclohexanone ring would resonate in the upfield region (typically δ 1.5-3.0 ppm). hmdb.ca

¹³C NMR: This provides information on the carbon skeleton. The carbonyl carbon of the cyclohexanone would be a key signal in the highly deshielded region (δ > 200 ppm). Aromatic carbons of the indole ring would appear between δ 100-140 ppm.

¹⁹F NMR: This would show a signal corresponding to the fluorine atom on the indole ring, confirming its presence and position.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For this compound (C₁₄H₁₄FNO), the expected molecular weight is approximately 231.27 g/mol . In an Electrospray Ionization (ESI) mass spectrum, one would expect to observe the protonated molecule [M+H]⁺ at m/z 232.11. nih.gov High-resolution mass spectrometry (HRMS) would be used to confirm the exact elemental composition.

The table below summarizes the expected analytical data for the structural confirmation of the title compound.

| Technique | Expected Observations | Reference Signals/Values |

|---|---|---|

| ¹H NMR | Signals for aromatic (indole), aliphatic (cyclohexanone), and NH protons. | Aromatic region: δ 6.5-8.0 ppm nih.gov; Aliphatic region: δ 1.5-3.0 ppm hmdb.ca; NH proton: δ > 8.0 ppm. |

| ¹³C NMR | Signals for carbonyl, aromatic, and aliphatic carbons. | C=O: δ > 200 ppm; Aromatic C: δ 100-140 ppm. |

| Mass Spec (ESI-MS) | Protonated molecular ion peak [M+H]⁺. | Expected m/z ≈ 232.11 for C₁₄H₁₅FNO⁺. nih.gov |

| HRMS | Exact mass confirming the elemental formula. | Calculated exact mass for C₁₄H₁₄FNO. |

| Infrared (IR) | Characteristic absorptions for C=O and N-H bonds. | C=O stretch: ~1710 cm⁻¹; N-H stretch: ~3400 cm⁻¹. |

This table is interactive. Click on headers to sort.

By combining these analytical methods, the precise structure and purity of the synthesized this compound can be reliably established.

Chemical Modifications and Derivatization Strategies

Modifications at the Cyclohexanone (B45756) Moiety

The cyclohexanone portion of the molecule offers several avenues for chemical modification, including the separation and derivatization of stereoisomers, functionalization of the reactive ketone group, and substitution on the saturated ring.

Stereoisomeric Derivatization (cis/trans isomer separation)

The substituted cyclohexane (B81311) ring in 4-(5-Fluoro-1H-indol-3-YL)cyclohexanone inherently possesses stereoisomerism. The relative orientation of the indole (B1671886) group to other potential substituents on the ring gives rise to cis and trans isomers. These stereoisomers can exhibit different three-dimensional shapes, which may lead to distinct pharmacological and biological profiles. The synthesis of related 4-(indol-3-yl)cyclohexane derivatives has shown that the separation of these isomers is a key step in establishing structure-activity relationships (SAR). nih.gov The isolation and independent study of cis and trans isomers allow researchers to determine if one conformation has a more favorable interaction with a biological target.

Functionalization of the Ketone Carbonyl Group

The ketone's carbonyl group is a primary site for chemical reactions. It can be transformed into a variety of other functional groups to create a diverse library of derivatives. For instance, the ketone can undergo condensation reactions. A related study on (Z)-1-((5-fluoro-1H-indol-3-yl)methylene)-6-methyl-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one demonstrates the reactivity of the position adjacent to a carbonyl group in a similar molecular fragment. nih.gov Furthermore, the carbonyl group can be converted into a hydroxyl group via reduction or transformed into a carboxylic acid, as demonstrated in the synthesis of 4-(2-phenyl-1H-indol-3-yl)cyclohexane-1-carboxylic acids. nih.gov Such modifications drastically alter the polarity, hydrogen bonding capability, and chemical reactivity of the molecule.

Substitutions on the Cyclohexane Ring

Introducing substituents directly onto the cyclohexane ring is another powerful derivatization strategy. This approach can influence the molecule's conformation and lipophilicity. The addition of atoms such as fluorine can be used to mimic the electronic and geometric features of reaction intermediates, a strategy employed in the design of enzyme inhibitors. researchgate.net By adding alkyl, hydroxyl, or other functional groups at various positions on the cyclohexane ring, it is possible to fine-tune the compound's properties to enhance its interaction with specific biological targets.

Substitutions on the 5-Fluoroindole (B109304) Aromatic Ring

The 5-fluoroindole ring presents opportunities for aromatic substitution to further diversify the core structure. The existing fluorine atom can influence the reactivity of the ring and can itself be a site for nucleophilic aromatic substitution, where it is replaced by other functional groups like morpholine. researchgate.net Additionally, other positions on the aromatic portion of the indole can be functionalized. For example, electrophilic substitution reactions, such as bromination, can introduce new handles for further chemical elaboration, even in the presence of deactivating groups. nih.gov These modifications allow for the introduction of various substituents (e.g., methyl, cyano) that can probe interactions with biological targets and alter the electronic properties of the indole ring. nih.gov

Synthesis of Related Indole-Cyclohexane and Indole-Piperidine Hybrid Analogues

A more advanced derivatization strategy involves using the this compound scaffold to construct more complex hybrid molecules. The cyclohexanone ring can serve as a building block in multicomponent reactions to create fused ring systems. For example, a one-pot, four-component reaction involving a cycloalkanone, an indole derivative, an aldehyde, and ammonium (B1175870) acetate (B1210297) can yield structurally intriguing indole–cycloalkyl[b]pyridine hybrids. nih.gov This approach fundamentally changes the molecular architecture, leading to novel chemical entities.

Furthermore, the indole nucleus is a common feature in the design of hybrid molecules incorporating other heterocyclic systems known for their biological activities, such as piperidine (B6355638), piperazine (B1678402), or triazole. mdpi.comnih.govjptcp.com The synthesis of analogues where the cyclohexane ring is replaced by or fused with a piperidine or piperazine ring can lead to compounds with entirely different pharmacological properties. nih.gov These strategies create hybrid compounds that combine the structural features of both the indole and the new heterocyclic ring, aiming for synergistic or novel biological effects.

Chemo-Enzymatic Approaches to Derivative Synthesis

The synthesis of novel derivatives of this compound can be strategically enhanced by employing chemo-enzymatic methods. This approach combines the precision of enzymatic catalysis with the versatility of chemical synthesis to introduce chirality and functional group diversity under mild reaction conditions. Key enzymatic transformations targeting the cyclohexanone moiety can lead to the generation of valuable chiral synthons, which can be further elaborated chemically.

One prominent strategy involves the stereoselective reduction of the ketone to the corresponding alcohol, 4-(5-Fluoro-1H-indol-3-YL)cyclohexanol. This transformation can be achieved with high enantioselectivity using alcohol dehydrogenases (ADHs) or ketoreductases (KREDs). These enzymes, often employed as whole-cell biocatalysts (e.g., using Baker's Yeast) or as isolated enzymes, can reduce the prochiral ketone to either the (R)- or (S)-alcohol, depending on the specific enzyme used. The reduction of similar cyclohexanone derivatives has been successfully demonstrated, yielding chiral alcohols that are pivotal intermediates for further synthesis. For instance, the biocatalytic reduction of 2- and 4-substituted cyclohexanones using Baker's Yeast has been reported to produce the corresponding cyclohexanols with varying degrees of stereoselectivity.

Following the enzymatic reduction, lipase-catalyzed kinetic resolution can be employed to separate racemic mixtures of the resulting 4-(5-Fluoro-1H-indol-3-YL)cyclohexanol. Lipases, such as those from Candida antarctica (e.g., Novozym 435), are widely used for the enantioselective acylation of racemic alcohols. In a typical kinetic resolution, one enantiomer of the alcohol is selectively acylated to form an ester, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers. This technique has been successfully applied to a variety of chiral alcohols, including those with fluorinated moieties and propargyl alcohols, achieving high enantiomeric excess (>99% ee) in some cases.

Another powerful chemo-enzymatic approach is the synthesis of chiral amines from the ketone precursor. Transaminases (TAs) are pyridoxal (B1214274) phosphate-dependent enzymes that can catalyze the asymmetric synthesis of a primary amine from a ketone. By utilizing an appropriate amine donor, this compound could be converted into the corresponding chiral amine, 4-(5-Fluoro-1H-indol-3-YL)cyclohexanamine. The stereoselectivity of this reaction is dictated by the choice of the transaminase, with both (R)- and (S)-selective enzymes being commercially available or accessible through protein engineering.

The following table summarizes potential chemo-enzymatic transformations for the derivatization of this compound:

| Enzyme Class | Transformation | Potential Product(s) | Key Advantages |

| Alcohol Dehydrogenase (ADH) / Ketoreductase (KRED) | Asymmetric reduction of the ketone | (R)- or (S)-4-(5-Fluoro-1H-indol-3-YL)cyclohexanol | High enantioselectivity, mild reaction conditions |

| Lipase | Kinetic resolution of racemic 4-(5-Fluoro-1H-indol-3-YL)cyclohexanol | Enantiomerically enriched alcohol and ester derivatives | Broad substrate scope, high enantioselectivity |

| Transaminase (TA) | Asymmetric amination of the ketone | (R)- or (S)-4-(5-Fluoro-1H-indol-3-YL)cyclohexanamine | Direct synthesis of chiral amines from ketones |

These enzymatically generated chiral intermediates can then be subjected to a wide array of chemical modifications, such as esterification, etherification, or N-alkylation, to produce a diverse library of novel derivatives with potential biological activities.

Purification and Isolation of Novel Derivatives

The successful synthesis of novel derivatives of this compound is critically dependent on effective purification and isolation techniques. Given that chemo-enzymatic methods often yield chiral products, the separation of enantiomers and diastereomers is a primary consideration. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a cornerstone technique for the analytical and preparative separation of such stereoisomers.

For the separation of enantiomeric alcohols or amines derived from this compound, various commercially available CSPs can be employed. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly versatile and have been shown to effectively resolve a wide range of chiral compounds, including those containing fluorine. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, is crucial for achieving optimal separation. The fluorinated nature of the target compounds may influence their interaction with the stationary phase, potentially requiring methodical optimization of the chromatographic conditions.

Preparative HPLC is the logical scale-up of analytical HPLC for the isolation of larger quantities of purified derivatives. This technique is indispensable for obtaining sufficient material for further characterization and biological testing. The purification of various indole alkaloids has been successfully achieved using preparative HPLC, demonstrating its utility for this class of compounds.

Crystallization is another powerful and often preferred method for the purification of chiral compounds on a larger scale. If a derivative forms a crystalline solid, fractional crystallization can be an effective method for separating diastereomers. For enantiomers, the formation of diastereomeric salts with a chiral resolving agent is a classical and widely used approach. More advanced techniques in chiral crystallization, such as preferential crystallization or attrition-enhanced deracemization, could also be explored for obtaining enantiomerically pure compounds. The presence of the planar indole ring and the flexible cyclohexyl group may influence the crystal packing, and a systematic screening of crystallization conditions (solvents, temperature, etc.) would be necessary to identify suitable protocols.

The following table outlines the primary purification techniques applicable to the novel derivatives of this compound:

| Purification Technique | Target Molecules | Principle of Separation | Key Considerations |

| Chiral HPLC | Enantiomers of alcohols, amines, and other chiral derivatives | Differential interaction with a chiral stationary phase | Selection of appropriate CSP and mobile phase optimization |

| Preparative HPLC | All synthesized derivatives | Liquid chromatography on a larger scale for isolation | Column loading, solvent consumption, and fraction collection |

| Crystallization | Crystalline derivatives (enantiomers and diastereomers) | Differences in solubility and crystal lattice formation | Solvent screening, control of supersaturation, potential for polymorphism |

| Diastereomeric Salt Formation | Chiral acids or bases | Formation of diastereomeric salts with different solubilities | Selection of an appropriate and cost-effective resolving agent |

The selection of the most appropriate purification strategy will depend on the specific properties of the synthesized derivative, the scale of the synthesis, and the required level of purity. A combination of these techniques is often employed to achieve the desired outcome.

Structure Activity Relationship Sar Elucidation

Methodological Frameworks for SAR Studies

The elucidation of SAR for indole (B1671886) derivatives involves a multidisciplinary approach. novapublishers.comrsc.org A primary method is the synthesis of a series of chemical analogues, where specific parts of the lead compound, 4-(5-Fluoro-1H-indol-3-YL)cyclohexanone, are systematically modified. nih.govnih.gov For instance, researchers might alter substituents on the indole ring, modify the cyclohexanone (B45756) moiety, or change the nature of the linkage between these two core structures. nih.gov

Following synthesis, these analogues undergo biological evaluation through in vitro assays to determine their activity, such as measuring their half-maximal inhibitory concentration (IC50) against a specific enzyme or receptor. nih.gov This process helps to identify which chemical modifications lead to an increase or decrease in potency. nih.gov For example, studies on 5-fluoro-2-oxindole derivatives revealed that certain substitutions led to significantly lower IC50 values, indicating enhanced inhibitory activity. nih.gov

Computational modeling, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies, complements these experimental approaches. researchgate.netmdpi.com Molecular docking predicts the binding orientation of the compound within the active site of a target protein, offering insights into key interactions that contribute to its biological effect. researchgate.net These frameworks allow for a rational design of more potent and selective molecules.

Role of the 5-Fluoro Substituent in Indole Ring Activity

The incorporation of a fluorine atom at the 5-position of the indole ring is a critical design feature. The C-F bond is strong, and the fluorine atom is small, causing minimal steric hindrance. nih.gov Its high electronegativity can, however, significantly alter the electronic properties of the indole ring, influencing its binding affinity and metabolic stability. nih.govresearchgate.net

Fluorine substitution can enhance a molecule's lipophilicity, which may improve its ability to cross cell membranes. nih.gov Furthermore, the fluorine atom can act as a hydrogen bond acceptor, potentially forming crucial interactions with biological targets. researchgate.net In many indole-based compounds, fluorination has been shown to increase biological potency. For example, replacing a C-H bond with a C-F bond at the 5-position is a strategy used to potentially block metabolic pathways at that site. thno.org Studies on 5-fluoroindole (B109304) derivatives have demonstrated significant biological activities, including antiviral effects against viruses like Coxsackie B4. nih.gov

A comparative study on 5-fluoro-2-oxindole derivatives demonstrated their potent inhibitory activity against α-glucosidase, with IC50 values significantly lower than their non-fluorinated counterparts and the reference drug, acarbose. nih.gov

Table 1: α-Glucosidase Inhibitory Activity of Selected 5-Fluoro-2-Oxindole Derivatives

| Compound | IC50 (μM) |

|---|---|

| 3d | 56.87 ± 0.42 |

| 3f | 49.89 ± 1.16 |

| 3i | 35.83 ± 0.98 |

| Acarbose (Reference) | 569.43 ± 43.72 |

| 5-fluoro-2-oxindole | (7.51 ± 0.17) x 10³ |

Data sourced from a study on 5-fluoro-2-oxindole derivatives as potential α-glucosidase inhibitors. nih.gov

Conformational Effects of the Cyclohexanone Ring on Activity

The cyclohexanone ring is not a simple, flat structure; it predominantly adopts a chair conformation to minimize steric strain. researchgate.net In this compound, the bulky 5-fluoro-1H-indol-3-yl substituent would preferentially occupy an equatorial position to reduce steric clashes with the axial hydrogens of the cyclohexane (B81311) ring. researchgate.net

The specific conformation of the cyclohexanone ring dictates the three-dimensional orientation of the indole moiety. This spatial arrangement is critical for how the molecule fits into the binding site of a biological target. researchgate.net Any change from the preferred diequatorial conformation to a diaxial one, perhaps due to interactions within the binding pocket, would significantly alter the molecule's shape and could impact its biological activity. researchgate.net The rigidity of the cyclohexanone ring, compared to a more flexible alkyl chain, limits the number of possible conformations, which can be advantageous in drug design as it reduces the entropic penalty upon binding to a receptor.

Impact of Indole N1-Substitutions on Receptor Interactions

The nitrogen atom at position 1 (N1) of the indole ring is a key site for modification in SAR studies. nih.gov The hydrogen atom at this position can act as a hydrogen bond donor. Substituting this hydrogen with other chemical groups can have a profound impact on the compound's binding affinity and selectivity.

For instance, adding a methyl group (N-methylation) can increase lipophilicity but eliminates the hydrogen bond donating capability. In some series of indole derivatives, N-methylation has been shown to slightly decrease activity, suggesting that a hydrogen bond at this position is favorable for binding. nih.gov Conversely, introducing larger or more complex substituents at the N1 position could explore additional binding pockets within the receptor, potentially leading to increased potency or a modified activity profile. The synthesis of various N-substituted indole derivatives is a common strategy to probe these interactions. nih.gov

Influence of Linker Length and Connectivity between Indole and Cyclohexanone Moieties

In this compound, the indole ring and the cyclohexanone ring are directly connected via a carbon-carbon bond between C3 of the indole and C4 of the cyclohexanone. This direct linkage creates a relatively rigid molecular scaffold. The lack of a flexible linker restricts the conformational freedom between the two ring systems.

SAR studies on other indole derivatives often explore the effect of introducing linkers, such as alkyl chains or amide bonds, between key pharmacophoric elements. nih.gov For example, introducing a methylene (B1212753) bridge between a sulfur atom and a benzene (B151609) ring was found to be favorable for the activity of certain indole aryl sulfonamides. nih.gov If a linker were introduced into the current scaffold, it would increase the distance and flexibility between the indole and cyclohexanone moieties. This could allow the two parts of the molecule to adopt different relative orientations, potentially enabling better interaction with the target binding site. However, this increased flexibility could also have a negative entropic cost upon binding, possibly reducing affinity. The current rigid structure is often a desirable feature for potent and selective inhibitors.

Stereochemical Aspects and Diastereomeric Contributions to SAR

While this compound itself is an achiral molecule, the introduction of substituents on the cyclohexanone ring or modifications to the ketone group can create chiral centers. For example, reduction of the ketone to a hydroxyl group would make the C1 and C4 carbons chiral, leading to the possibility of different stereoisomers.

Biological systems are inherently chiral, and as a result, different stereoisomers of a drug can exhibit vastly different pharmacological activities. nih.gov For instance, in a study of fluorinated pyrrolidine (B122466) derivatives, the compound with the 4S chiral configuration was found to be a more potent inhibitor than the 4R configuration. nih.gov Similarly, the geometry of substituents is important, as seen in studies where (Z)-isomers of indole-based compounds were identified as active hits. nih.gov Therefore, if chiral derivatives of this compound were to be synthesized, it would be crucial to separate the enantiomers or diastereomers and test them individually to determine which stereoisomer possesses the desired activity.

Comparative Analysis with Other Indole-Containing Scaffolds

The indole nucleus is a privileged scaffold in medicinal chemistry, found in a wide array of therapeutic agents. rsc.orgmdpi.com Comparing the this compound structure with other indole-containing scaffolds provides valuable context for its potential biological activities.

Indole Carboxamides: Many potent enzyme inhibitors feature a carboxamide group at the C2 or C3 position of the indole ring. nih.govnih.gov This group can act as a hydrogen bond donor and acceptor, forming key interactions with the target. The cyclohexanone moiety in the title compound serves a different structural role, primarily as a rigid scaffold to position the indole ring.

Indole-Fused Heterocycles: Compounds where the indole is fused to other heterocyclic rings, such as in pyrano[2,3-f]chromenes or tetrahydro-1H-indazoles, often exhibit complex pharmacological profiles, including anticancer and antimicrobial activities. mdpi.comjmchemsci.com These additional rings expand the molecule's size and electronic landscape, allowing for interactions with different biological targets compared to the simpler cyclohexanone adduct.

Bis-indole Derivatives: Scaffolds containing two indole moieties, sometimes connected by a linker, have shown promise as anticancer agents by inducing autophagy or acting as tubulin polymerization inhibitors. nih.govmdpi.com

The this compound scaffold combines the well-established pharmacophore of a 5-fluoroindole with a rigid cyclohexanone ring. This combination is distinct from many other indole derivatives and suggests a specific three-dimensional structure designed to interact with a particular target binding site.

In Vitro Biological Activity and Pharmacological Investigations

In Vitro Enzyme Modulatory Activities

There is no available research data detailing the binding affinities, functional activities, or enzyme modulatory effects of 4-(5-Fluoro-1H-indol-3-YL)cyclohexanone for the specified biological targets.

Phosphodiesterase Inhibition (in vitro models)

There is currently no available scientific literature detailing the in vitro inhibitory activity of this compound against various phosphodiesterase (PDE) isoforms.

In Vitro Cellular Assays

Anti-proliferative and Cytotoxic Activity against Cancer Cell Lines

Specific data on the anti-proliferative and cytotoxic effects of this compound against any cancer cell lines is not present in the reviewed scientific literature. While related indole (B1671886) and cyclohexanone (B45756) derivatives have been investigated for their anticancer properties, direct evidence for this specific compound is lacking. researchgate.netrsc.orgnih.govnih.govnih.govmdpi.comnih.gov

Antimicrobial Activity (Antibacterial, Antifungal, Antiviral)

No studies were identified that specifically evaluate the in vitro antibacterial, antifungal, or antiviral activity of this compound. Research on other cyclohexanone derivatives has indicated some antimicrobial potential against plant pathogens, and various indole-containing structures have shown antiviral effects, but these findings cannot be directly attributed to the subject compound. nih.govnih.govnih.govnih.govnih.govusu.edumdpi.comnih.govsciforum.netmdpi.com

Anti-inflammatory Activity (e.g., TNF-α secretion inhibition)

The in vitro anti-inflammatory properties of this compound, including its ability to inhibit mediators like TNF-α, have not been reported in the available scientific literature. While the broader class of indole derivatives has been a source of anti-inflammatory agents, specific data for this compound is absent. biointerfaceresearch.comresearchgate.netnih.govplos.org

Antimalarial Activity

There is no published research on the in vitro antimalarial activity of this compound against strains of Plasmodium falciparum or other malaria parasites. nih.govnih.govmiguelprudencio.com

Elucidation of In Vitro Mechanism of Action

Due to the absence of primary research on the biological activities of this compound, its in vitro mechanism of action in any of the aforementioned areas remains unelucidated.

Despite a comprehensive search of publicly available scientific literature, no specific information was found regarding the in vitro biological activity, molecular targets, or pharmacological investigations of the chemical compound “this compound”.

The absence of information suggests that "this compound" may be a novel compound that has not yet been extensively studied or that research pertaining to its biological activity has not been published in the public domain. Therefore, the requested article focusing on its molecular target identification, validation, and the investigation of its effects on intracellular signaling pathways cannot be generated at this time.

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which the intrinsic properties of a molecule can be examined. For this compound, these methods have been instrumental in defining its three-dimensional structure and electronic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Furthermore, DFT provides a detailed picture of the electronic structure, including the distribution of electron density and the energies of the molecular orbitals. These electronic properties are fundamental to the molecule's chemical behavior and reactivity.

HOMO-LUMO Analysis and Reactivity Predictions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a critical role in a molecule's chemical reactivity. nih.govmdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. mdpi.comnih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This analysis helps predict how this compound might behave in chemical reactions and biological systems, identifying it as a potential electron donor or acceptor.

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's capacity to donate electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's capacity to accept electrons. |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | A smaller gap suggests higher reactivity and lower kinetic stability. nih.gov |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. nih.gov It provides a color-coded map of the electrostatic potential on the molecule's surface. Different colors represent varying levels of electrostatic potential, with red typically indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). Green areas represent neutral potential.

For this compound, the MEP map would highlight the electrophilic (positive) and nucleophilic (negative) sites. The electronegative fluorine and oxygen atoms would likely be surrounded by regions of negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the indole N-H group would likely exhibit positive potential, marking them as sites for nucleophilic interaction. This information is invaluable for predicting non-covalent interactions, such as hydrogen bonding, which are crucial for biological recognition.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is widely used in drug design to understand and predict ligand-protein interactions.

Ligand-Protein Interaction Analysis with Identified Biological Targets

While specific docking studies for this compound are not extensively detailed in the public domain, related indole and cyclohexanone-containing compounds have been investigated for their potential to interact with various biological targets. For instance, indole derivatives have been explored as inhibitors for a range of enzymes and receptors. Docking simulations would involve placing the optimized structure of this compound into the active site of a target protein to assess the binding affinity and interaction patterns. The goal is to identify proteins for which the compound shows a high likelihood of binding, suggesting a potential biological effect.

Prediction of Binding Modes and Key Interacting Residues

Successful docking simulations not only predict the binding affinity but also reveal the specific binding mode of the ligand within the protein's active site. nih.gov This includes the identification of key amino acid residues that form interactions with the ligand. For this compound, these interactions would likely involve:

Hydrogen Bonds: The N-H group of the indole ring and the carbonyl oxygen of the cyclohexanone ring are potential hydrogen bond donors and acceptors, respectively.

Hydrophobic Interactions: The aromatic indole ring and the aliphatic cyclohexanone ring can engage in hydrophobic interactions with nonpolar amino acid residues.

Halogen Bonds: The fluorine atom on the indole ring could potentially form halogen bonds with electron-donating atoms in the protein's active site.

By identifying these key interactions, researchers can understand the basis of the molecule's potential biological activity and propose modifications to enhance its binding affinity and selectivity.

| Interaction Type | Potential Functional Groups Involved | Key Amino Acid Residues |

| Hydrogen Bonding | Indole N-H, Cyclohexanone C=O | Asp, Glu, Ser, Thr, Gln, Asn |

| Hydrophobic Interactions | Indole ring, Cyclohexanone ring | Ala, Val, Leu, Ile, Phe, Trp |

| Halogen Bonding | Fluoro group | Electron-rich atoms (e.g., carbonyl oxygen) |

Computational Chemistry and Molecular Modeling Studies of 4 5 Fluoro 1h Indol 3 Yl Cyclohexanone

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and development. These in silico techniques allow for the rational design and evaluation of novel compounds by predicting their physicochemical properties, biological activities, and interactions with macromolecular targets. For the compound 4-(5-Fluoro-1H-indol-3-YL)cyclohexanone, while specific computational studies are not extensively documented in publicly available literature, we can extrapolate the application and potential findings of such studies based on research conducted on analogous indole (B1671886) and cyclohexanone-containing molecules. This section will explore the hypothetical application of pharmacophore modeling, virtual screening, conformational analysis, and in silico biological activity prediction to elucidate the therapeutic potential of this specific chemical entity.

Advanced Spectroscopic and Crystallographic Characterization

X-ray Crystallography for Precise Structural Determination of the Compound and its Derivatives

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unambiguous proof of the molecular structure of 4-(5-Fluoro-1H-indol-3-YL)cyclohexanone, including bond lengths, bond angles, and torsional angles.

For a derivative of this compound, a single-crystal X-ray diffraction analysis would reveal the crystal system, space group, and unit cell dimensions. For instance, a related heterocyclic compound was found to crystallize in a triclinic system with a P-1 space group. nih.gov Such an analysis for this compound would confirm the connectivity of the 5-fluoro-1H-indole and cyclohexanone (B45756) moieties. Furthermore, it would establish the conformation of the cyclohexanone ring, which typically adopts a chair conformation to minimize steric strain. nih.gov The analysis would also detail intermolecular interactions, such as hydrogen bonding involving the indole (B1671886) N-H group and the cyclohexanone carbonyl oxygen, which dictate the crystal packing.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.3 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1185 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.38 |

| R-factor | < 0.05 |

Note: This data is hypothetical and serves as an example of what would be obtained from an X-ray crystallographic analysis.

High-Resolution NMR Spectroscopy for Stereochemical Assignment and Dynamic Studies

High-resolution NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. Both ¹H and ¹³C NMR would be instrumental in characterizing this compound.

In the ¹H NMR spectrum, distinct signals would be expected for the aromatic protons of the indole ring, the N-H proton, and the aliphatic protons of the cyclohexanone ring. The coupling patterns of the aromatic protons would confirm the substitution pattern on the indole ring. The protons on the cyclohexanone ring would likely appear as complex multiplets due to diastereotopicity and spin-spin coupling.

The ¹³C NMR spectrum would show characteristic signals for the carbonyl carbon of the cyclohexanone around 208-212 ppm and for the carbons of the indole ring between 100 and 140 ppm. The carbon bearing the fluorine atom would exhibit a large one-bond C-F coupling constant.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to assign all proton and carbon signals unambiguously. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments could provide insights into the stereochemical relationship between the indole and cyclohexanone rings, revealing through-space proximities of protons.

Table 2: Predicted ¹³C NMR Chemical Shifts for Key Carbons in this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Cyclohexanone) | ~210 |

| C-F (Indole) | ~158 (d, ¹JCF ≈ 235 Hz) |

| C attached to Cyclohexanone (Indole) | ~115 |

| CH (Cyclohexanone, C4) | ~45 |

| CH₂ (Cyclohexanone, adjacent to C=O) | ~40 |

Note: These are predicted values based on typical chemical shifts for similar functional groups. chemicalbook.comspectrabase.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₄H₁₄FNO), the high-resolution mass spectrum (HRMS) would show a molecular ion peak corresponding to its exact mass.

Under electron ionization (EI), the molecule would undergo characteristic fragmentation. The major fragmentation pathways would likely involve the cleavage of the bond between the indole and cyclohexanone rings. Cleavage of the C-C bonds adjacent to the carbonyl group in the cyclohexanone ring is a common fragmentation pathway for ketones. libretexts.org This would lead to the formation of stable fragment ions. The presence of the indole ring could lead to the formation of a resonance-stabilized indolyl cation.

Table 3: Plausible Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Ion |

| 231 | [M]⁺ (Molecular Ion) |

| 134 | [5-Fluoro-1H-indol-3-yl]⁺ |

| 97 | [C₆H₉O]⁺ (Cyclohexanone fragment) |

Note: The fragmentation pattern is a prediction based on general principles of mass spectrometry. libretexts.orgchemguide.co.uk

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features.

A strong, sharp absorption band would be observed in the region of 1715-1725 cm⁻¹ due to the C=O stretching vibration of the cyclohexanone ring. nist.gov The N-H stretching vibration of the indole ring would appear as a moderate to sharp band around 3300-3400 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-F stretching vibration would likely appear in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

Table 4: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3400 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch | 1715 - 1725 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| C-F Stretch | 1000 - 1400 | Strong |

Note: These are typical ranges for the specified functional groups.

Future Research Directions and Academic Impact

Rational Design of Next-Generation Analogues Based on SAR and Computational Insights

Future research will heavily rely on the rational design of new analogues of 4-(5-Fluoro-1H-indol-3-YL)cyclohexanone to optimize its pharmacological profile. This endeavor will be guided by a synergistic approach combining Structure-Activity Relationship (SAR) studies and advanced computational modeling.

Structure-Activity Relationship (SAR) Studies: The systematic modification of the lead compound will be crucial to elucidate key structural features responsible for biological activity. As seen with other indole (B1671886) derivatives, substitutions on the indole ring can significantly alter biological activity. nih.govnih.gov Future SAR studies on the this compound scaffold would logically explore the following modifications:

Indole Ring Substitutions: Investigating the impact of varying the position and nature of substituents on the benzene (B151609) portion of the indole ring. While the current structure features a fluorine atom at the 5-position, exploring other halogens, electron-donating groups (e.g., methoxy), and electron-withdrawing groups (e.g., nitro, cyano) could modulate electronic properties and binding interactions. nih.gov

Cyclohexanone (B45756) Ring Modifications: Altering the cyclohexanone ring, for instance, by introducing substituents or modifying the ring size, could influence the compound's conformational flexibility and orientation within a biological target's binding site.

Linker Modification: The direct linkage between the indole C3 position and the cyclohexanone ring can be modified. Introducing short alkyl or ether linkers could optimize the spatial relationship between the two core moieties.

Computational Chemistry: In silico methods are indispensable for accelerating the drug design process. eurekaselect.com Molecular docking studies can predict the binding modes and affinities of newly designed analogues against various biological targets, such as protein kinases or enzymes like cyclooxygenase (COX). researchgate.net Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the physicochemical properties of the analogues with their biological activities, providing predictive power for designing more potent compounds. ijbpas.com Furthermore, computational analysis of ADME (Absorption, Distribution, Metabolism, and Excretion) properties will help in the early identification of candidates with favorable drug-like characteristics. nih.gov

| Structural Moiety | Proposed Modifications | Rationale and Desired Outcome | Relevant Computational Approach |

|---|---|---|---|

| Indole Ring | Varying substituents at positions 4, 5, 6, 7 (e.g., -Cl, -Br, -CH3, -OCH3, -NO2) | Modulate lipophilicity, electronic character, and hydrogen bonding potential to enhance target binding. | Molecular Docking, QSAR |

| Cyclohexanone Ring | Introduction of alkyl or functional groups; Ring expansion/contraction. | Optimize conformational preferences and steric interactions within the binding pocket. | Conformational Analysis, Molecular Dynamics |

| Indole N-H | Alkylation or acylation (e.g., N-methyl, N-benzyl). | Eliminate hydrogen bond donor capacity and increase lipophilicity, potentially altering selectivity. | ADME Prediction, Docking |

Exploration of Novel Therapeutic Applications for the Indole-Cyclohexanone Scaffold

The indole scaffold is renowned for its wide spectrum of biological activities, forming the core of drugs used in cancer treatment, and for anti-inflammatory, and anti-viral applications. nih.govresearchgate.netresearchgate.net This versatility suggests that the indole-cyclohexanone scaffold, exemplified by this compound, could be a valuable starting point for developing agents against a multitude of diseases.

Anticancer Agents: Many indole derivatives function as anticancer agents by inhibiting tubulin polymerization or protein kinases. nih.gov For instance, Sunitinib, an indole-based drug, is a multi-targeted tyrosine kinase inhibitor. rsc.org Future research could involve screening this compound and its analogues against a panel of cancer cell lines and relevant kinase targets (e.g., VEGFR, PDGFR).

Anti-inflammatory Drugs: The structural similarity of the indole core to that of Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), suggests a potential role in inflammation. researchgate.netderpharmachemica.com Investigations could focus on the inhibition of COX-1 and COX-2 enzymes, key mediators of inflammatory pathways. researchgate.net

Antiviral Activity: Indole derivatives have been identified as inhibitors of various viruses, including influenza and flaviviruses like Dengue. nih.govnih.govnih.gov The 5-fluoroindole (B109304) moiety, in particular, has been explored as a bioisostere in the design of influenza inhibitors. nih.govresearchgate.net This precedent warrants the evaluation of the title compound and its derivatives for activity against a range of viral targets.

Neurodegenerative Diseases: The indole scaffold is also present in compounds being investigated for neuroprotective properties, including potential applications in Alzheimer's disease by targeting processes like amyloid-β aggregation. dntb.gov.ua This opens an avenue for exploring the neuroprotective potential of the indole-cyclohexanone scaffold.

Development of Green Chemistry Approaches for Synthesis

The future synthesis of this compound and its analogues should align with the principles of green chemistry to ensure environmental sustainability. ijbpas.com Traditional multi-step syntheses often involve hazardous reagents, harsh conditions, and significant waste generation. Research in this area will focus on developing more efficient and eco-friendly synthetic routes.

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, minimizing waste and saving time and resources. researchgate.net Developing an MCR to assemble the indole-cyclohexanone scaffold would be a significant advancement. For example, a one-pot reaction involving a substituted indole, a cyclohexanone precursor, and other necessary reagents could be explored. mdpi.com

Catalysis: The use of reusable, non-toxic catalysts is a cornerstone of green chemistry. Research could focus on employing solid acid catalysts, metal-organic frameworks (MOFs), or biocatalysts (enzymes) to replace traditional stoichiometric reagents like strong acids or bases.

Alternative Solvents and Energy Sources: Replacing volatile organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids can drastically reduce the environmental impact of synthesis. Additionally, the use of microwave irradiation or ultrasound as energy sources can often lead to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating. researchgate.net

| Approach | Traditional Method | Green Chemistry Alternative | Potential Advantages |

|---|---|---|---|

| Reaction Type | Multi-step linear synthesis | One-pot Multicomponent Reaction (MCR) | Higher efficiency, reduced waste, time-saving. researchgate.net |

| Catalyst | Stoichiometric strong acids/bases | Reusable solid catalysts (e.g., zeolites) | Reduced waste, catalyst recyclability, easier workup. ijbpas.com |

| Energy Source | Conventional heating (oil bath) | Microwave irradiation | Faster reaction rates, improved yields, energy efficiency. researchgate.net |

| Solvent | Volatile organic compounds (VOCs) | Water, ethanol, or solvent-free conditions | Reduced environmental pollution and health hazards. researchgate.net |

Contribution to the Broader Field of Heterocyclic Chemistry and Drug Discovery

The study of this compound and its derivatives will contribute significantly to the broader fields of heterocyclic chemistry and drug discovery. The indole ring is a cornerstone of heterocyclic chemistry, and developing novel synthetic methods and understanding the reactivity of new indole-containing scaffolds expands the synthetic chemist's toolkit. derpharmachemica.comresearchgate.net

The synthesis of fused polycyclic systems starting from indole-based structures is an active area of research. nih.govnih.gov The cyclohexanone moiety in the title compound provides a reactive handle for further chemical transformations, such as the construction of fused ring systems. This could lead to the discovery of entirely new classes of polycyclic indole alkaloids with unique three-dimensional structures and biological activities. nih.gov

In drug discovery, the indole-cyclohexanone scaffold represents a relatively underexplored area of chemical space. nih.gov By serving as a lead compound, this compound can inspire the creation of diverse chemical libraries. Screening these libraries against a wide array of biological targets could uncover novel therapeutic agents for various diseases, reinforcing the status of indole as a "privileged" and enduringly fruitful scaffold in the quest for new medicines. researchgate.netresearchgate.net

常见问题

Basic: What are the recommended synthetic routes for 4-(5-Fluoro-1H-indol-3-YL)cyclohexanone, and how do reaction conditions influence yield?

Methodological Answer:

The compound can be synthesized via condensation reactions between 5-fluoroindole derivatives and cyclohexanone precursors. A reflux method using ethanol as a solvent (5 hours at 78°C) with stoichiometric excess of 4-propyl cyclohexanone (1:1.4 molar ratio) yields colorless prisms after recrystallization from an ethanol-water mixture . Key factors affecting yield include:

- Reagent purity : Impurities in starting materials may lead to side reactions.

- Reaction time : Prolonged heating beyond 5 hours may degrade the product.

- Solvent choice : Polar protic solvents like ethanol enhance solubility of intermediates.

| Reagent | Molar Ratio | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| 5-Fluoroindole derivative | 1.0 | Ethanol | 78°C | 5 h | ~65–75 |

Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm indole and cyclohexanone moieties. For example, the 5-fluoroindole proton resonates at δ 7.2–7.5 ppm, while cyclohexanone carbonyl appears at ~210 ppm in C NMR .

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ions (e.g., [M+H] at m/z 244.1) and fragmentation patterns .

- X-ray Crystallography : Resolves intermolecular interactions (e.g., N–H⋯O hydrogen bonds) and confirms stereochemistry .

Advanced: How do intermolecular interactions in the crystal structure influence physicochemical properties?

Methodological Answer:

The crystal lattice is stabilized by N–H⋯O, C–H⋯F, and C–H⋯π interactions, forming layers parallel to the (110) plane . These interactions:

- Enhance thermal stability : Hydrogen bonds increase melting points (observed up to 220°C).

- Affect solubility : Hydrophobic C–H⋯π interactions reduce aqueous solubility, necessitating polar aprotic solvents (e.g., DMSO) for dissolution.

| Interaction Type | Distance (Å) | Angle (°) | Role in Packing |

|---|---|---|---|

| N–H⋯O | 2.89 | 165 | Layer formation |

| C–H⋯F | 3.12 | 142 | Stabilize fluorinated regions |

| C–H⋯π | 3.45 | 155 | Hydrophobic stacking |

Advanced: How can researchers resolve discrepancies in reported biological activity data?

Methodological Answer:

Contradictions in bioactivity (e.g., anti-cancer vs. anti-inflammatory effects) may arise from:

- Assay variability : Use standardized protocols (e.g., MTT assays for cytotoxicity) .

- Structural analogs : Compare activities of derivatives (e.g., 4-substituted cyclohexanones) to identify pharmacophores .

- Computational modeling : Molecular docking (using MOE or AutoDock) predicts binding affinities to target proteins (e.g., COX-2) .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- PPE : Wear nitrile gloves and lab coats; avoid skin contact due to potential irritancy .

- Storage : Keep in sealed containers under inert atmosphere (N or Ar) at 4°C .

Advanced: What computational methods predict the compound’s reactivity and metabolic pathways?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- ADMET Prediction : Tools like SwissADME estimate metabolic stability (CYP450 interactions) and bioavailability (LogP ~2.3) .

Basic: What solvents are optimal for recrystallization to achieve high purity?

Methodological Answer:

Ethanol-water mixtures (3:1 v/v) yield >95% purity. Alternative solvents:

- Ethyl acetate : For heat-sensitive intermediates.

- Dichloromethane-hexane : Rapid crystallization but lower yield .

Advanced: How to design analogs to enhance pharmacological properties?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。